molecular formula C9H13N3O3S B14829433 N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14829433
M. Wt: 243.29 g/mol
InChI Key: KPIJVJFEPUIVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(2-amino-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3,(H2,10,11)

InChI Key

KPIJVJFEPUIVHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be achieved through several synthetic routes. One common method involves the alkylation or arylation of sulfonamides . This process typically requires the use of a catalyst, such as a ruthenium complex, and can be carried out under mild conditions with high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can help in the purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: N-(2-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

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